Roquinimex

Description

Roquinimex is a derivative of quinoline that presents immunostimulant properties. Its effects are suggested to increase the activity of NK cells and macrophage cytotoxicity. Additionally, roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha.

Roquinimex is a quinoline-3-carboxamide with potential antineoplastic activity. Roquinimex inhibits endothelial cell proliferation, migration, and basement membrane invasion; reduces the secretion of the angiogenic factor tumor necrosis factor alpha by tumor-associated macrophages (TAMs); and inhibits angiogenesis. This agent is also an immune modulator that appears to alter cytokine profiles and enhance the activity of T cells, natural killer cells, and macrophages. (NCI04)

ROQUINIMEX is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

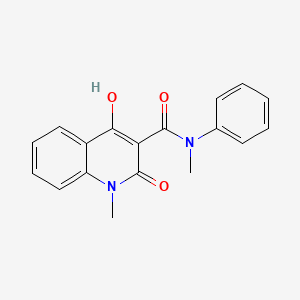

structure in first source

Properties

IUPAC Name |

4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOOQMRIPALTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045680 | |

| Record name | Roquinimex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84088-42-6 | |

| Record name | Linomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84088-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roquinimex [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roquinimex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roquinimex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROQUINIMEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Roquinimex: A Deep Dive into its Immunomodulatory Mechanism in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roquinimex (also known as Linomide) is a quinoline-3-carboxamide compound that has demonstrated significant immunomodulatory effects in preclinical models of autoimmune diseases. Despite its clinical development being halted due to unforeseen side effects, the study of its mechanism of action continues to provide valuable insights into the regulation of immune responses. This technical guide synthesizes the current understanding of Roquinimex's mechanism of action, with a focus on its impact on immune cells, cytokine signaling, and its interaction with the Roquin family of RNA-binding proteins. This document provides a detailed overview of the signaling pathways involved, quantitative data from key studies, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Post-Transcriptional Regulation of Inflammatory Genes

The primary mechanism of action of Roquinimex is believed to be centered around the modulation of the Roquin family of proteins (Roquin-1 and Roquin-2). These are RNA-binding proteins that play a critical role in maintaining immune homeostasis by promoting the degradation of specific messenger RNAs (mRNAs) that encode for inflammatory proteins. By influencing this pathway, Roquinimex effectively dampens aberrant immune responses that characterize autoimmune diseases.

Roquin proteins recognize and bind to specific stem-loop structures, known as constitutive decay elements (CDEs), located in the 3' untranslated region (3'-UTR) of their target mRNAs.[1][2][3] This binding initiates a cascade of events leading to mRNA decay, thereby preventing the translation of these inflammatory proteins.

Key mRNA targets of the Roquin proteins that are relevant to autoimmune diseases include:

-

Inducible T-cell costimulator (ICOS): A crucial co-stimulatory molecule for T-cell activation and differentiation, particularly for T follicular helper (Tfh) cells.[4][5]

-

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine central to the pathogenesis of many autoimmune disorders.[1][2]

-

OX40: Another co-stimulatory molecule involved in T-cell activation and survival.

-

Other pro-inflammatory mediators: Including IL-6, c-Rel, and IRF4.[6]

While a direct binding interaction between Roquinimex and Roquin proteins has not been definitively established, the downstream effects of the drug strongly suggest a modulation of this pathway. It is hypothesized that Roquinimex may act on upstream signaling molecules that regulate the expression or activity of Roquin proteins.

Signaling Pathway Diagram

Effects on Immune Cells and Cytokine Profiles

Roquinimex exerts a pleiotropic effect on the immune system, leading to a reduction in autoimmune pathology. Its primary effects include the modulation of various immune cell populations and a significant alteration of the cytokine milieu.

Impact on Immune Cell Populations

| Immune Cell Type | Effect of Roquinimex | Reference |

| Natural Killer (NK) Cells | Increased activity and numbers. | [2] |

| Macrophages | Increased cytotoxicity. | [2] |

| T Helper (Th) Cells | Modulates the Th1/Th2 balance, generally suppressing the pro-inflammatory Th1 phenotype and promoting a more anti-inflammatory Th2 phenotype. | [7] |

| Mononuclear Cells (MNCs) | Increased numbers of activated T cells (DR+CD4+) and monocytes in some contexts. | [2] |

Modulation of Cytokine Production

Roquinimex has been shown to significantly alter the production of key cytokines involved in autoimmune inflammation.

| Cytokine | Effect of Roquinimex | Experimental Context | Reference |

| TNF-α | Decreased production. | In vitro stimulation of MNCs from MS patients; in vivo in a murine GVHD model. | [8],[3] |

| IL-1β | Decreased production. | In vivo in a murine GVHD model. | [3] |

| IFN-γ | Induced production in a Th2-skewed environment, helping to restore Th1/Th2 balance. | In vivo in a murine GVHD model. | [3] |

| IL-10 | Increased mRNA expression. | In vitro stimulation of MNCs from MS patients. | [8] |

| TGF-β | Increased mRNA expression. | In vitro stimulation of MNCs from MS patients. | [8] |

Experimental Protocols

The following are representative protocols for key experiments used to investigate the mechanism of action of Roquinimex.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the effect of Roquinimex on cytokine production by immune cells in vitro.

Objective: To measure the change in cytokine mRNA expression in PBMCs from multiple sclerosis patients after stimulation with myelin basic protein (MBP) in the presence or absence of Roquinimex.

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from heparinized venous blood of MS patients and healthy controls by Ficoll-Paque density gradient centrifugation.

-

Wash the cells three times in phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Cell Culture and Stimulation:

-

Plate the PBMCs at a density of 2 x 10^6 cells/well in 24-well plates.

-

Add Roquinimex at various concentrations (e.g., 1, 10, 100 µg/mL) or a vehicle control.

-

Stimulate the cells with MBP (20 µg/mL) or a control antigen (e.g., purified protein derivative of tuberculin, PPD). Include an unstimulated control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

In Situ Hybridization for Cytokine mRNA:

-

Harvest the cells and prepare cytospin slides.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with proteinase K.

-

Hybridize the slides overnight with digoxigenin (DIG)-labeled oligonucleotide probes specific for TNF-α, IL-10, and TGF-β mRNA.

-

Detect the hybridized probes using an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate.

-

-

Data Analysis:

-

Count the number of cytokine-positive cells per 10,000 total cells under a light microscope.

-

Compare the number of positive cells in the Roquinimex-treated groups to the vehicle-treated control group.

-

Experimental Workflow for In Vitro MNC Stimulation

Murine Model of Chronic Graft-Versus-Host Disease (GVHD)

This protocol outlines the induction of a chronic GVHD model in mice to evaluate the in vivo efficacy of Roquinimex.

Objective: To assess the effect of oral Roquinimex administration on the development of proteinuria, nephritis, and cytokine production in a murine model of chronic GVHD.

Methodology:

-

Animal Model:

-

Use DBA/2 (H-2d) mice as donors and (C57BL/6 x DBA/2)F1 (B6D2F1; H-2b/d) mice as recipients.

-

House the animals in a specific pathogen-free facility.

-

-

GVHD Induction:

-

Prepare a single-cell suspension of splenocytes from the donor DBA/2 mice.

-

Inject 1 x 10^8 donor splenocytes intravenously into the recipient B6D2F1 mice.

-

Administer a control group of mice with PBS.

-

-

Roquinimex Treatment:

-

Prepare Roquinimex in sterile water for oral gavage.

-

Beginning on the day of cell transfer, administer Roquinimex daily via oral gavage at different doses (e.g., 1, 5, 10 mg/kg/day).

-

Treat a control group of GVHD mice with the vehicle (water) only.

-

-

Monitoring and Assessment:

-

Proteinuria: Monitor urinary protein levels weekly using albustix.

-

Survival: Record survival daily.

-

Histopathology: At the end of the experiment (e.g., 8 weeks), sacrifice the mice and collect kidneys for histological examination (H&E and PAS staining) to assess glomerulonephritis.

-

Immunohistochemistry: Stain kidney sections for IgG deposition.

-

-

Cytokine Analysis:

-

At the time of sacrifice, harvest spleens and peritoneal macrophages.

-

Culture splenocytes with Concanavalin A (Con A) and measure IFN-γ and IL-4 levels in the supernatant by ELISA.

-

Culture peritoneal macrophages with lipopolysaccharide (LPS) and measure TNF-α and IL-1β levels in the supernatant by ELISA.

-

-

Data Analysis:

-

Compare the severity of proteinuria, nephritis, and survival rates between the Roquinimex-treated and vehicle-treated GVHD groups.

-

Compare the cytokine levels between the different treatment groups.

-

Conclusion and Future Directions

Roquinimex is a potent immunomodulatory agent that exerts its effects in autoimmune disease models primarily by modulating the post-transcriptional regulation of inflammatory genes through the Roquin pathway. Its ability to decrease the production of key pro-inflammatory cytokines like TNF-α while promoting a more regulated immune environment highlights the therapeutic potential of targeting this pathway.

Although the clinical development of Roquinimex was terminated, the insights gained from its mechanism of action are invaluable for the development of new, more targeted therapies for autoimmune diseases. Future research should focus on:

-

Identifying the direct molecular target of Roquinimex: Elucidating how Roquinimex interfaces with the Roquin signaling pathway will be crucial for designing next-generation immunomodulators with improved safety profiles.

-

Developing more specific modulators of the Roquin pathway: Targeting specific components of the Roquin-mediated mRNA decay machinery could offer a more refined approach to controlling inflammation.

-

Exploring the role of the Roquin pathway in a broader range of autoimmune and inflammatory diseases: The central role of this pathway in regulating inflammation suggests its relevance in numerous pathological conditions.

By building upon the knowledge gained from studying Roquinimex, the field of drug development for autoimmune diseases can continue to advance towards more effective and safer therapeutic interventions.

References

- 1. Roquin Promotes Constitutive mRNA Decay via a Conserved Class of Stem-Loop Recognition Motifs [escholarship.org]

- 2. Roquin Promotes Constitutive mRNA Decay via a Conserved Class of Stem-Loop Recognition Motifs | RNA Journal Club [rnajc.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. Roquin binds inducible costimulator mRNA and effectors of mRNA decay to induce microRNA-independent post-transcriptional repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rnajc.ucsf.edu [rnajc.ucsf.edu]

- 6. mdpi.com [mdpi.com]

- 7. Laquinimod (ABR-215062) suppresses the development of experimental autoimmune encephalomyelitis, modulates the Th1/Th2 balance and induces the Th3 cytokine TGF-beta in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linomide (roquinimex) affects the balance between pro- and anti-inflammatory cytokines in vitro in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of Roquinimex in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex (also known as Linomide or LS-2616) is a quinoline-3-carboxamide immunomodulator that has demonstrated therapeutic effects in various preclinical models of autoimmune diseases and cancer.[1] For many years, its precise molecular mechanism of action remained elusive.[1] This technical guide delineates the current understanding of the primary molecular target of Roquinimex in immune cells, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. Emerging evidence strongly indicates that the primary molecular target of Roquinimex and other quinoline-3-carboxamides is the pro-inflammatory protein S100A9.

The Molecular Target: S100A9

The principal molecular target of Roquinimex in immune cells is S100A9, a member of the S100 family of calcium-binding proteins. S100A9 is primarily expressed in myeloid cells, such as monocytes and neutrophils, and plays a crucial role in the regulation of inflammatory responses. It functions as a damage-associated molecular pattern (DAMP) molecule, signaling through pattern recognition receptors to propagate inflammation.

Roquinimex exerts its immunomodulatory effects by directly binding to S100A9 and inhibiting its interaction with its key receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[2] This inhibitory action is dependent on the presence of calcium (Ca²⁺) and zinc (Zn²⁺) ions, which are known to induce conformational changes in S100A9 that are necessary for its biological activity.[2]

Quantitative Data on Roquinimex and Related Compounds

| Compound | Interaction | Method | Affinity (K D ) / Potency (IC 50 ) | Reference |

| ABR-215757 | Inhibition of S100A9 binding to immobilized ABR-224649 | Surface Plasmon Resonance (SPR) | IC 50 : 37 µM | [2] |

| ABR-215757 | Inhibition of S100A9 binding to RAGE | Surface Plasmon Resonance (SPR) | IC 50 : 26 µM | [2] |

| ABR-215757 | Inhibition of S100A9 binding to TLR4/MD2 | Surface Plasmon Resonance (SPR) | IC 50 : 23 µM | [2] |

| ABR-239071 | Inhibition of S100A9 binding to RAGE | Not Specified | IC 50 : 3.13 µM | [3] |

| hS100A9 (homodimer) | Binding to RAGE | Surface Plasmon Resonance (SPR) | K D : 38 nM | [2] |

| hS100A8/A9 (heterodimer) | Binding to RAGE | Surface Plasmon Resonance (SPR) | K D : 9.4 nM | [2] |

| hS100A9 (homodimer) | Binding to TLR4/MD2 | Surface Plasmon Resonance (SPR) | K D : 2.1 nM | [2] |

| hS100A8/A9 (heterodimer) | Binding to TLR4/MD2 | Surface Plasmon Resonance (SPR) | K D : 3.8 nM | [2] |

| S100A9 | Binding to RAGE V domain | HSQC Titration | K D : 5.7 µM | [3] |

Table 1: Binding Affinities and Inhibitory Concentrations of Quinoline-3-Carboxamides and S100A9 Interactions.

Effects on Cytokine Production

Roquinimex has been shown to modulate the production of various cytokines in immune cells. This modulation is a direct consequence of its inhibitory effect on the S100A9-TLR4/RAGE signaling axis.

| Cytokine | Effect of Roquinimex | Cell Type / Condition | Reference |

| TNF-α | Inhibition | Peritoneal macrophages (LPS-stimulated) | [4] |

| IL-1β | Inhibition | Peritoneal macrophages (LPS-stimulated) | [4] |

| IFN-γ | Induction | Splenocytes (Con A-stimulated) | [4] |

| IL-10 | Increased mRNA expression | Myelin basic protein-reactive mononuclear cells | [5] |

| TGF-β | Increased mRNA expression | Myelin basic protein-reactive mononuclear cells | [5] |

Table 2: Effects of Roquinimex on Cytokine Production.

Signaling Pathway of Roquinimex Action

Roquinimex inhibits the binding of S100A9 to TLR4 and RAGE on the surface of immune cells, primarily myeloid cells. This disruption of the initial ligand-receptor interaction blocks the activation of downstream signaling cascades that are critical for the inflammatory response.

The binding of S100A9 to TLR4 and RAGE typically leads to the recruitment of adaptor proteins such as MyD88 and TRIF (for TLR4) and activates downstream kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family (e.g., ERK, JNK, p38) and the IκB kinase (IKK) complex.[6][7] This culminates in the activation and nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[6][8] By blocking the initial S100A9 binding, Roquinimex effectively dampens this entire inflammatory cascade.

Figure 1: Roquinimex Signaling Pathway. This diagram illustrates how Roquinimex binds to S100A9, thereby inhibiting its interaction with TLR4 and RAGE and blocking downstream pro-inflammatory signaling pathways.

Experimental Protocols

The identification of S100A9 as the molecular target of Roquinimex and the characterization of this interaction have been achieved through a combination of advanced experimental techniques.

Photoaffinity Labeling for Target Identification

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample.

Objective: To covalently link a photoreactive derivative of a quinoline-3-carboxamide to its direct binding target in immune cells for subsequent identification by mass spectrometry.

Methodology:

-

Probe Synthesis: A quinoline-3-carboxamide derivative is synthesized with a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin or a clickable alkyne).

-

Cell Incubation: Immune cells (e.g., human peripheral blood mononuclear cells) are incubated with the photoaffinity probe to allow for binding to its target.

-

UV Irradiation: The cells are exposed to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner.

-

Cell Lysis and Protein Extraction: The cells are lysed, and total protein is extracted.

-

Enrichment of Labeled Proteins: If a biotin tag was used, the biotinylated proteins are enriched using streptavidin-coated beads. If a clickable tag was used, a corresponding reporter tag (e.g., biotin-azide) is attached via click chemistry, followed by enrichment.

-

Proteolytic Digestion and Mass Spectrometry: The enriched proteins are digested into peptides (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein target.

Figure 2: Photoaffinity Labeling Workflow. This diagram outlines the key steps in identifying the molecular target of a small molecule using photoaffinity labeling.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical technique used to measure the real-time binding kinetics and affinity of molecular interactions.

Objective: To quantify the binding affinity (K D ) and kinetics (k a , k d ) of S100A9 to its receptors (TLR4, RAGE) and to determine the inhibitory potency (IC 50 ) of Roquinimex.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the binding partners (the "ligand," e.g., RAGE or TLR4/MD2) is immobilized on the chip surface.

-

Analyte Injection: The other binding partner (the "analyte," e.g., S100A9) is injected at various concentrations over the chip surface in a running buffer containing physiological concentrations of Ca²⁺ and Zn²⁺.

-

Measurement of Binding: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Kinetic Analysis: The association rate (k a ) and dissociation rate (k d ) are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (K D ) is calculated as k d /k a .

-

Inhibition Assay: To determine the IC 50 of Roquinimex, a constant concentration of the analyte (S100A9) is pre-incubated with varying concentrations of Roquinimex before being injected over the ligand-coated chip. The concentration of Roquinimex that inhibits 50% of the S100A9 binding is the IC 50 .

Figure 3: Surface Plasmon Resonance Workflow. This diagram shows the general workflow for characterizing molecular interactions and determining inhibitory constants using SPR.

Conclusion

The identification of S100A9 as the direct molecular target of Roquinimex in immune cells represents a significant advancement in understanding the mechanism of action of this immunomodulatory agent. By binding to S100A9 and inhibiting its interaction with TLR4 and RAGE, Roquinimex effectively attenuates a key pro-inflammatory signaling pathway. This detailed understanding of the molecular target and its downstream effects provides a solid foundation for the rational design of next-generation immunomodulatory drugs targeting the S100A9 axis for the treatment of autoimmune diseases and cancer. The experimental protocols outlined herein serve as a guide for researchers seeking to further investigate this and other small molecule-protein interactions.

References

- 1. Effects of Linomide on immune cells and cytokines inhibit autoimmune pathologies of the central and peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discerning the promising binding sites of S100/calgranulins and their therapeutic potential in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roquinimex-mediated protection effect on the development of chronic graft-versus-host disease in mice is associated with induction of Th1 cytokine production and inhibition of proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linomide (roquinimex) affects the balance between pro- and anti-inflammatory cytokines in vitro in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proinflammatory effects of S100A8/A9 via TLR4 and RAGE signaling pathways in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Roquinimex's Effect on Natural Killer Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquinimex (also known as Linomide) is a synthetic immunomodulatory agent that has demonstrated a significant, albeit complex, influence on the activity of natural killer (NK) cells. This technical guide provides an in-depth analysis of the current understanding of Roquinimex's effects on NK cell activation, proliferation, and effector functions. The primary mechanism of action appears to be indirect, mediated through the modulation of cytokine production by other immune cells, particularly T cells. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Natural killer (NK) cells are a critical component of the innate immune system, providing a first line of defense against virally infected and malignant cells. The activation of NK cells is a tightly regulated process, governed by a balance of signals from activating and inhibitory receptors. Pharmacological modulation of NK cell activity is a promising strategy for cancer immunotherapy and the treatment of various immune-related disorders. Roquinimex, a quinoline-3-carboxamide, has been investigated for its immunomodulatory properties, with a particular focus on its impact on NK cell function. This document serves as a technical deep-dive into the specific effects of Roquinimex on NK cell activation.

Quantitative Data on Roquinimex's Effect on NK Cell Function

The available data indicate that Roquinimex exerts a dose-dependent and context-specific effect on NK cell proliferation and activity. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of Roquinimex on IL-2-Induced NK Cell Proliferation [1]

| Roquinimex Concentration (mg/ml) | Effect on IL-2 (75 IU/ml) Induced Proliferation of LGLs and NK Cells |

| 0.02 - 0.3 | Augmentation (inversely proportional to concentration) |

| 0.6 - 4.8 | Inhibition (dose-dependent) |

Table 2: Effect of Roquinimex on NK Cell Numbers and Activity in Culture [2]

| Cell Population | Culture Conditions | Effect of Roquinimex |

| Human Peripheral Blood NK and ALAK cells | Supplemented with rIL-2 (1000 U/ml) | Significant increase in NK and LAK function without a parallel increase in cell numbers |

| Human Bone Marrow Immature Progenitors | Supplemented with rIL-2 (10 U/ml) | Increased NK cell numbers and activity |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies employed in key studies investigating Roquinimex's effect on NK cells.

NK Cell Proliferation Assay[1]

This protocol outlines the general steps for assessing the effect of Roquinimex on IL-2-induced NK cell proliferation.

Objective: To determine the proliferative response of Large Granular Lymphocytes (LGLs) and NK cells to Roquinimex in the presence of Interleukin-2 (IL-2).

Materials:

-

Isolated human Large Granular Lymphocytes (LGLs) and Natural Killer (NK) cells

-

Roquinimex (LS 2616)

-

Recombinant human Interleukin-2 (rIL-2)

-

Phytohemagglutinin (PHA) (for T cell proliferation control)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine

-

96-well cell culture plates

-

Tritiated thymidine ([³H]-thymidine) or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

-

Scintillation counter or flow cytometer

Procedure:

-

Cell Preparation: Isolate LGLs and NK cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard density gradient centrifugation followed by a suitable cell separation technique (e.g., magnetic-activated cell sorting).

-

Cell Culture: Seed the isolated LGLs and NK cells in 96-well plates at a predetermined density.

-

Treatment: Add Roquinimex at a range of concentrations (e.g., 0.02 mg/ml to 4.8 mg/ml) to the designated wells.

-

Co-stimulation: Add a constant concentration of rIL-2 (e.g., 75 IU/ml) to all wells except for the negative control.

-

Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement:

-

Using [³H]-thymidine: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Using non-radioactive methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used. This typically involves a labeling step (e.g., with BrdU or CFSE) and subsequent detection by flow cytometry or a plate reader.

-

-

Data Analysis: Calculate the proliferation index or percentage of proliferating cells for each condition and compare the results to the control groups (cells with IL-2 alone and untreated cells).

Cytotoxicity Assay

While one key study reported that Roquinimex had no direct effect on the cytotoxicity of resting or IL-2-activated LGLs or NK cells, a standard protocol to assess this is provided for completeness[1].

Objective: To measure the cytotoxic activity of NK cells against target tumor cells following treatment with Roquinimex.

Materials:

-

Effector cells: Isolated human NK cells

-

Target cells: A susceptible cell line, such as K562 (a human erythroleukemic cell line)

-

Roquinimex

-

rIL-2

-

Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on calcein-AM or LDH release)

-

96-well V-bottom plates

-

Gamma counter or fluorescence/absorbance plate reader

Procedure:

-

Target Cell Labeling: Label the K562 target cells with ⁵¹Cr or a fluorescent dye according to standard protocols.

-

Effector Cell Preparation: Incubate isolated NK cells with or without Roquinimex and/or rIL-2 for a specified period (e.g., overnight).

-

Co-culture: Mix the effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.

-

Measurement of Lysis:

-

⁵¹Cr Release Assay: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released from lysed target cells using a gamma counter.

-

Non-radioactive Assays: Follow the manufacturer's protocol for measuring the release of the specific marker (e.g., calcein-AM or LDH).

-

-

Data Analysis: Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Mechanisms of Action

The primary mechanism by which Roquinimex activates NK cells appears to be indirect, involving the modulation of cytokine production by other immune cells, particularly T cells.

Indirect Activation via T Cell Cytokine Modulation

Studies have shown that supernatants from T cells treated with Roquinimex can mimic the stimulatory effect of the drug on activated NK cell proliferation[1]. This suggests that Roquinimex acts on T cells to alter their cytokine secretion profile, which in turn influences NK cell activity. Specifically, supernatants from Roquinimex-treated CD3+ T cells were found to have low levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1)[1]. The inhibitory effect of Roquinimex on the secretion of these cytokines by activated T cells is proposed to be a key mechanism for its stimulatory effect on NK and T cell proliferation[1].

References

The Role of Roquinimex in Modulating Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roquinimex (also known as Linomide) is a synthetic immunomodulatory agent belonging to the quinoline-3-carboxamide class of compounds. It has demonstrated significant effects on the immune system, particularly in the context of autoimmune diseases and inflammation. This technical guide provides an in-depth analysis of the mechanisms by which Roquinimex modulates cytokine profiles. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The primary mechanism of action of Roquinimex involves the regulation of pro-inflammatory and anti-inflammatory cytokines, largely through its interaction with the Roquin family of RNA-binding proteins, which post-transcriptionally regulate key immune transcripts.

Introduction

Cytokine dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. The delicate balance between pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10, TGF-β) is crucial for maintaining immune homeostasis. Roquinimex has been investigated for its potential to restore this balance, showing promise in preclinical models of diseases such as multiple sclerosis and systemic lupus erythematosus.[1][2] This document serves as a comprehensive resource for understanding the molecular and cellular effects of Roquinimex on cytokine networks.

Modulation of Cytokine Profiles by Roquinimex

Roquinimex exerts a pleiotropic effect on the immune system, primarily by shifting the cytokine balance from a pro-inflammatory to an anti-inflammatory state. This is achieved through the differential regulation of key cytokines at the messenger RNA (mRNA) and protein levels.

Downregulation of Pro-inflammatory Cytokines

Roquinimex has been shown to significantly reduce the expression of major pro-inflammatory cytokines.

-

Tumor Necrosis Factor-alpha (TNF-α): In vitro studies using peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients have demonstrated that Roquinimex reduces the number of myelin basic protein (MBP)-reactive cells expressing TNF-α mRNA.[3] Furthermore, in animal models of chronic graft-versus-host disease (GVHD), a model for systemic lupus erythematosus (SLE), Roquinimex treatment significantly inhibited the production of TNF-α by peritoneal macrophages.[2]

-

Interferon-gamma (IFN-γ): While Roquinimex can induce IFN-γ production to restore the Th1/Th2 balance in certain contexts, it has also been shown to suppress excessive IFN-γ production associated with autoimmune pathology.[2][4] The protein Roquin, a target of Roquinimex, is known to regulate IFN-γ mRNA stability, preventing its over-expression.[5]

-

Interleukin-1 beta (IL-1β): In the GVHD mouse model, Roquinimex treatment led to a significant inhibition of IL-1β production by peritoneal macrophages.[2]

Upregulation of Anti-inflammatory Cytokines

A key aspect of Roquinimex's immunomodulatory activity is its ability to enhance the production of anti-inflammatory cytokines.

-

Interleukin-10 (IL-10): In vitro studies with PBMCs from multiple sclerosis patients showed that Roquinimex increases the number of MBP-reactive cells expressing IL-10 mRNA.[3] IL-10 is a potent anti-inflammatory cytokine that can suppress the production of pro-inflammatory cytokines by various immune cells.

-

Transforming Growth Factor-beta (TGF-β): Similar to IL-10, Roquinimex has been observed to upregulate the expression of TGF-β mRNA in MBP-reactive MNCs from MS patients.[3] TGF-β plays a crucial role in maintaining peripheral tolerance and suppressing autoimmune responses.

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of Roquinimex on cytokine expression from various studies. It is important to note that specific quantitative data with dose-response relationships are limited in publicly available literature. The data presented here are representative of the observed effects.

| Cytokine | Cell/Model System | Roquinimex Concentration | Effect | Reference |

| TNF-α | MBP-reactive MNCs (from MS patients) | Effective in vivo concentrations | Reduction in mRNA expressing cells | [3] |

| TNF-α | Peritoneal macrophages (GVHD mouse model) | Not specified | Significant inhibition of production | [2] |

| IL-1β | Peritoneal macrophages (GVHD mouse model) | Not specified | Significant inhibition of production | [2] |

Table 1: Effect of Roquinimex on Pro-inflammatory Cytokines

| Cytokine | Cell/Model System | Roquinimex Concentration | Effect | Reference |

| IL-10 | MBP-reactive MNCs (from MS patients) | Effective in vivo concentrations | Increase in mRNA expressing cells | [3] |

| TGF-β | MBP-reactive MNCs (from MS patients) | Effective in vivo concentrations | Increase in mRNA expressing cells | [3] |

| IFN-γ | Splenocytes (GVHD mouse model) | Not specified | Induction of production (restoring Th1) | [2] |

Table 2: Effect of Roquinimex on Anti-inflammatory and Regulatory Cytokines

Signaling Pathways Modulated by Roquinimex

Roquinimex's effects on cytokine profiles are mediated through its influence on key intracellular signaling pathways that regulate gene expression.

The Roquin-ICOS Axis

The primary molecular target of Roquinimex is believed to be the Roquin family of E3 ubiquitin ligases and RNA-binding proteins. Roquin proteins play a critical role in maintaining immune homeostasis by promoting the degradation of specific mRNAs, thereby preventing excessive immune activation.[6]

A key target of Roquin is the mRNA encoding the Inducible T-cell COStimulator (ICOS).[6][7] ICOS is a crucial co-stimulatory molecule for T cell activation and differentiation, particularly for T follicular helper (Tfh) cells. By enhancing the activity of Roquin, Roquinimex leads to increased degradation of ICOS mRNA. This reduction in ICOS expression on T cells dampens T cell activation and subsequent cytokine production.[6]

Figure 1: Roquinimex enhances the degradation of ICOS mRNA via the Roquin protein.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including TNF-α and IL-1β. While direct evidence detailing the entire cascade of Roquinimex's effect on NF-κB is still emerging, its ability to suppress pro-inflammatory cytokines strongly suggests an inhibitory role in this pathway. This could occur through various mechanisms, such as preventing the degradation of IκBα, the inhibitor of NF-κB, or by interfering with the nuclear translocation of the active NF-κB subunits.

Figure 2: Hypothesized inhibitory effect of Roquinimex on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of Roquinimex in modulating cytokine profiles.

Quantification of Cytokine mRNA by Real-Time Quantitative PCR (RT-qPCR)

This protocol is adapted for measuring changes in cytokine mRNA levels in immune cells following treatment with Roquinimex.

Objective: To quantify the relative expression of TNF-α, IFN-γ, IL-10, and TGF-β mRNA in peripheral blood mononuclear cells (PBMCs) treated with Roquinimex.

Materials:

-

PBMCs isolated from whole blood.

-

Roquinimex (dissolved in a suitable vehicle, e.g., DMSO).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Stimulating agent (e.g., Phytohemagglutinin (PHA) or antigen-specific peptide).

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers specific for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin).

-

Real-time PCR instrument.

Procedure:

-

Cell Culture and Treatment:

-

Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Treat cells with various concentrations of Roquinimex (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).

-

Add a stimulating agent (e.g., PHA at 5 µg/mL) for the final 4-6 hours of incubation.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Measurement of Cytokine Secretion by ELISpot Assay

This protocol is adapted for enumerating cells secreting a specific cytokine (e.g., IFN-γ) in response to Roquinimex treatment.

Objective: To determine the frequency of IFN-γ-secreting cells in a population of PBMCs after stimulation and treatment with Roquinimex.

Materials:

-

PVDF-membrane 96-well ELISpot plates.

-

Capture antibody for the target cytokine (e.g., anti-human IFN-γ).

-

Detection antibody (biotinylated) for the target cytokine.

-

Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate.

-

Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

PBMCs, Roquinimex, and stimulating agent as in the RT-qPCR protocol.

-

Blocking buffer (e.g., PBS with 1% BSA).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

-

Plate Coating:

-

Coat the ELISpot plate wells with the capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with blocking buffer for 2 hours at room temperature.

-

-

Cell Incubation:

-

Add PBMCs (e.g., 2 x 10^5 cells/well) along with the stimulating agent and different concentrations of Roquinimex or vehicle control.

-

Incubate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Detection:

-

Lyse the cells and wash the plate.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash and add the streptavidin-enzyme conjugate, incubating for 1 hour.

-

-

Spot Development:

-

Wash the plate and add the substrate solution.

-

Monitor for the development of spots and stop the reaction by washing with water.

-

-

Analysis:

-

Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

-

Assessment of NF-κB Nuclear Translocation

This protocol outlines a method to visualize and quantify the effect of Roquinimex on the nuclear translocation of the NF-κB p65 subunit.

Objective: To determine if Roquinimex inhibits the stimulus-induced translocation of NF-κB p65 from the cytoplasm to the nucleus in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Roquinimex.

-

Stimulating agent (e.g., Lipopolysaccharide (LPS)).

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Primary antibody against NF-κB p65.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Seed macrophages on coverslips in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with Roquinimex or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with a blocking solution (e.g., PBS with 5% BSA).

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of Roquinimex on cytokine profiles.

Figure 3: A generalized experimental workflow for studying Roquinimex's effects.

Conclusion

Roquinimex demonstrates a potent immunomodulatory capacity by recalibrating the cytokine network towards an anti-inflammatory and tolerogenic state. Its mechanism of action, centered on the post-transcriptional regulation of key immune transcripts like ICOS via the Roquin protein, offers a targeted approach to dampening excessive immune responses. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Roquinimex and similar immunomodulatory compounds. Further research is warranted to fully elucidate the intricate details of its interaction with signaling pathways such as NF-κB and to establish a more comprehensive quantitative profile of its dose-dependent effects on a wider range of cytokines.

References

- 1. Quantification of cytokine mRNA expression by RT-PCR and electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and Development of Roquinimex (Linomide): A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Roquinimex, also known as Linomide, is a quinoline-3-carboxamide derivative that emerged as a promising immunomodulatory agent in the late 20th century. Initially investigated for its potential in treating autoimmune diseases and certain cancers, its development was ultimately halted due to unforeseen severe cardiovascular toxicity. This technical guide provides a comprehensive overview of the early discovery and development of Roquinimex, detailing its synthesis, preclinical efficacy in various animal models, initial clinical findings, and the critical adverse events that led to its discontinuation. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Roquinimex (LS-2616) is a synthetic compound belonging to the quinoline-3-carboxamide class of immunomodulators.[1] It was developed with the aim of treating a range of conditions, including autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis, as well as for its potential as an adjuvant therapy in cancer.[2][3] The primary mechanism of action of Roquinimex was believed to be its ability to modulate the immune system, particularly by enhancing the activity of natural killer (NK) cells and macrophages, and by altering the balance of pro- and anti-inflammatory cytokines.[2][4] Despite promising initial results in preclinical and early clinical studies, the development of Roquinimex was terminated during Phase III clinical trials for MS due to the emergence of serious cardiovascular side effects, most notably pericarditis.[5][6] This guide will delve into the scientific journey of Roquinimex, from its chemical synthesis to the critical findings that shaped its developmental trajectory.

Chemical Synthesis

The synthesis of Roquinimex involves a two-step process. The initial step is the condensation of ethyl 2-(methylamino)benzoate with ethyl malonate. This is followed by an amine-ester interchange reaction of the resulting compound with N-methylaniline, which leads to the formation of the final amide product, Linomide.[4]

Preclinical Development

Roquinimex demonstrated significant efficacy in various animal models of autoimmune diseases, suggesting its potential as a broad-spectrum immunomodulator.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. Studies in both rats and mice showed that Roquinimex could effectively suppress the clinical and histopathological signs of the disease.

Table 1: Efficacy of Roquinimex in Experimental Autoimmune Encephalomyelitis (EAE) Models

| Animal Model | Roquinimex Dose | Key Findings | Reference |

| Chronic-Relapsing EAE (Mice) | 80 mg/kg/day (in drinking water) | Complete prevention of clinical and histopathological signs of EAE when administered from day 7 post-induction.[7] | [7] |

| Chronic Progressive/Relapsing EAE (DA Rats) | Dose-dependent | Delayed disease onset, reduced severity and relapse rate, and shortened disease duration.[2] | [2] |

A common protocol for inducing chronic-relapsing EAE in mice, as a model for multiple sclerosis, involves the following steps:

-

Antigen Preparation: A homogenate of spinal cord from a suitable donor species (e.g., guinea pig or rat) is prepared in a saline solution.[2][5]

-

Emulsification: The spinal cord homogenate is emulsified with an equal volume of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[2][5]

-

Immunization: Mice are immunized with a subcutaneous injection of the emulsion, typically at the base of the tail.[2]

-

Clinical Scoring: Following immunization, animals are monitored daily for clinical signs of paralysis, which are scored on a standardized scale (e.g., 0 for no signs, 1 for limp tail, 2 for hind limb weakness, etc.).[8][9]

Collagen-Induced Arthritis (CIA)

The CIA model is a well-established animal model for rheumatoid arthritis. Roquinimex exhibited potent but complex effects in this model.

Table 2: Efficacy of Roquinimex in the Collagen-Induced Arthritis (CIA) Model

| Animal Model | Roquinimex Dose | Treatment Schedule | Key Findings | Reference |

| DBA/1 Mice | 1.25-80 mg/kg/day | From day of immunization | Strongly suppressed the arthritic response.[10] | [10] |

| DBA/1 Mice | 20-80 mg/kg/day | At the onset of arthritis | Increased the severity of arthritis.[10] | [10] |

The induction of CIA in susceptible mouse strains like DBA/1 is a standard procedure to model rheumatoid arthritis:

-

Collagen Solution: Type II collagen (e.g., from bovine or chicken) is dissolved in a weak acid solution (e.g., 0.05 M acetic acid).[1][2]

-

Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).[1][2]

-

Primary Immunization: Mice receive a primary immunization via an intradermal injection of the emulsion at the base of the tail.[3]

-

Booster Immunization: A booster injection of collagen emulsified in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.[5]

-

Arthritis Assessment: The incidence and severity of arthritis are monitored regularly by scoring the clinical signs of inflammation in the paws (e.g., redness, swelling) using an arthritis index.[11][12]

Non-Obese Diabetic (NOD) Mice

The NOD mouse is a model for autoimmune type 1 diabetes. The quinoline-3-carboxamide class of compounds, to which Roquinimex belongs, has shown efficacy in preventing diabetes in this model.

Table 3: Efficacy of a Quinoline-3-Carboxamide (Paquinimod) in the Non-Obese Diabetic (NOD) Mouse Model

| Compound | Treatment Schedule | Key Findings | Reference |

| Paquinimod | Weeks 10 to 20 of age | Dose-dependent reduction in the incidence of diabetes and delayed disease onset.[13][14] | [13][14] |

| Paquinimod | From 15 weeks of age | The majority of treated mice did not develop diabetes by 30 weeks of age and showed significantly less insulitis.[13][14] | [13][14] |

Early Clinical Development

Roquinimex was evaluated in early-phase clinical trials for both cancer and multiple sclerosis, with a focus on its immunological effects and safety profile.

Phase I Trial in Cancer Patients

A pilot study in patients with various malignant disorders provided the first clinical data on the pharmacokinetics and immunomodulatory effects of Roquinimex.

Table 4: Pharmacokinetic Parameters of Roquinimex in Cancer Patients (0.2 mg/kg dose)

| Parameter | Value |

| Cmax (Maximum Concentration) | 4.0 µmol/L |

| tmax (Time to Maximum Concentration) | 1.2 hours |

| Elimination Half-life | 42 hours |

| Reference:[8] |

In this study, Roquinimex administration led to an increase in the numbers of phenotypic NK cells, activated T cells (DR+CD4+), and monocytes. The most common side effects were musculoskeletal discomfort, nausea, and pain, with no significant hematological or biochemical toxicity observed at the tested doses.[8]

Clinical Trials in Multiple Sclerosis

Clinical trials in patients with relapsing-remitting and secondary progressive MS initially showed promising trends. However, these trials were prematurely terminated due to serious safety concerns.

Table 5: Overview of Roquinimex Clinical Trials in Multiple Sclerosis

| Trial Phase | Patient Population | Key Findings | Reason for Termination | Reference |

| Phase III | Relapsing-remitting and secondary progressive MS | Trends suggested a potential early effect on disability progression at the 2.5 mg/day dose.[5][6] | Unanticipated serious cardiopulmonary toxicities, including pericarditis, pleural effusion, and myocardial infarction.[5][6] | [5][6] |

Mechanism of Action

The immunomodulatory effects of Roquinimex are attributed to its ability to influence cytokine production and the function of various immune cells. It was shown to reduce the production of pro-inflammatory cytokines like TNF-α and IFN-γ, while increasing the levels of anti-inflammatory cytokines such as IL-10 and TGF-β.[2] This shift in the cytokine balance is believed to underlie its therapeutic effects in autoimmune models. The precise intracellular signaling pathways through which Roquinimex exerts these effects are not fully elucidated, but investigations into related quinoline-3-carboxamides suggest potential involvement of pathways like NF-κB and JAK-STAT.[15][16][17]

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for Roquinimex based on its known effects on cytokine production and the potential involvement of key signaling cascades.

Caption: Proposed mechanism of Roquinimex's immunomodulatory effects.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

To assess the effect of Roquinimex on cytokine production, an in vitro assay using a human monocytic cell line like THP-1 is a standard approach.

Caption: Workflow for an in vitro cytokine inhibition assay.

Cardiovascular Toxicity

The discontinuation of Roquinimex development was a direct result of serious cardiovascular adverse events observed in the Phase III MS trial. The most prominent of these was pericarditis, an inflammation of the pericardium.[5][6] The exact molecular mechanisms underlying Roquinimex-induced cardiotoxicity are not fully understood. However, drug-induced pericarditis can occur through various mechanisms, including hypersensitivity reactions or direct cardiotoxic effects.[18][19] Histopathological examination of affected tissues would be crucial to determine the nature of the inflammatory infiltrate and the extent of myocardial injury.[20][21][22]

Conclusion

The story of Roquinimex (Linomide) serves as a critical case study in drug development. It highlights how a compound with a novel mechanism of action and promising efficacy in preclinical and early clinical studies can ultimately fail due to unforeseen and severe toxicity. The journey of Roquinimex underscores the importance of comprehensive toxicological profiling throughout the drug development process. While Roquinimex itself did not reach the market, the research into its immunomodulatory properties and the subsequent development of other quinoline-3-carboxamide derivatives, such as Laquinimod and Tasquinimod, have continued to contribute to the understanding of immune-mediated diseases and cancer.[20][23] The data and lessons learned from the development of Roquinimex remain a valuable resource for the scientific community, emphasizing the complex balance between efficacy and safety in the pursuit of new therapies.

References

- 1. chondrex.com [chondrex.com]

- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 4. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]

- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 7. fortunejournals.com [fortunejournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Normal Incidence of Diabetes in NOD Mice Tolerant to Glutamic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paquinimod prevents development of diabetes in the non-obese diabetic (NOD) mouse | PLOS One [journals.plos.org]

- 15. Roquin-1 interaction with Regnase-1 inhibits the progression of rheumatoid arthritis via suppressing FGF2 expression and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. e-coretvasa.cz [e-coretvasa.cz]

- 19. Risk of drug-induced pericardial effusion: a disproportionality analysis of the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer Drug-Induced Cardiotoxicity: Insights and Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. researchgate.net [researchgate.net]

- 23. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of Roquinimex on Macrophage Cytotoxicity and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex, also known as Linomide, is a quinoline-3-carboxamide derivative that has demonstrated significant immunomodulatory properties. It has been investigated for its therapeutic potential in various contexts, including autoimmune diseases and cancer. A key aspect of Roquinimex's mechanism of action involves its influence on macrophage effector functions. This technical guide provides an in-depth overview of the current understanding of Roquinimex's effects on macrophage cytotoxicity and function, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

Quantitative Effects of Roquinimex on Macrophage Function

While direct quantitative data such as IC50 or EC50 values for Roquinimex's effects on macrophage functions are not extensively available in publicly accessible literature, qualitative effects have been reported. The following table summarizes the known qualitative impacts of Roquinimex on key macrophage activities.

| Macrophage Function | Effect of Roquinimex | Observed In | Citation |

| Cytotoxicity | Increased | Not Specified | [Not Available] |

| Cytokine Production | |||

| TNF-α | Inhibition of secretion | LPS-treated GVHD mice peritoneal macrophages | [1] |

| IL-1β | Inhibition of secretion | LPS-treated GVHD mice peritoneal macrophages | [1] |

| IFN-γ | Induction of production | Not Specified | [Not Available] |

| Nitric Oxide (NO) Production | Attenuation of iNOS induction | LPS-activated macrophages in mice | [1] |

| Phagocytosis | Not Reported | Not Applicable | [Not Available] |

Experimental Protocols

This section provides detailed protocols for assessing the key macrophage functions affected by Roquinimex. These are representative methods that can be adapted for the evaluation of immunomodulatory compounds like Roquinimex.

Macrophage Isolation and Culture

Protocol for Isolation of Murine Peritoneal Macrophages:

-

Euthanize a mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Sterilize the abdomen with 70% ethanol.

-

Make a small midline incision through the skin to expose the peritoneal wall.

-

Inject 5-10 mL of sterile, cold PBS (phosphate-buffered saline) into the peritoneal cavity using a 25-gauge needle.

-

Gently massage the abdomen for 1-2 minutes to dislodge peritoneal cells.

-

Withdraw the peritoneal lavage fluid using the same syringe and place it in a sterile 15 mL conical tube on ice.

-

Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Count the cells using a hemocytometer and assess viability with trypan blue exclusion.

-

Plate the cells at the desired density in tissue culture plates or dishes.

-

Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow macrophages to adhere.

-

Vigorously wash the plates with warm PBS to remove non-adherent cells, leaving a purified population of adherent macrophages.

-

Add fresh complete RPMI-1640 medium and culture the macrophages.

Measurement of Cytokine Production (TNF-α and IL-1β) by ELISA

Protocol:

-

Cell Seeding: Seed isolated macrophages (e.g., murine peritoneal macrophages or a cell line like RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of Roquinimex or a vehicle control. Pre-incubate for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to induce cytokine production.

-

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific cytokine of interest.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use a commercially available ELISA kit for murine TNF-α or IL-1β.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples (supernatants), adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), and adding the substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of TNF-α or IL-1β in the samples by comparing their absorbance values to the standard curve. The percentage of inhibition can be calculated relative to the LPS-stimulated control without Roquinimex.

Measurement of Nitric Oxide Production (Griess Assay)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the cytokine measurement protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for the accumulation of nitrite, a stable breakdown product of NO, in the culture medium.

-

Supernatant Collection: Collect the culture supernatants as described previously.

-

Griess Reagent Preparation: The Griess reagent consists of two solutions that are mixed immediately before use:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Solution A and Solution B.

-

-

Assay Procedure:

-

Add 50 µL of each supernatant sample to a new 96-well plate.

-

Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

-

Add 50 µL of the freshly mixed Griess reagent to each well containing the standards and samples.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples from the standard curve. This concentration is indicative of the amount of nitric oxide produced by the macrophages.

Signaling Pathways and Experimental Workflows

The precise signaling pathways in macrophages modulated by Roquinimex are not yet fully elucidated. However, based on its known effects of inhibiting TNF-α, IL-1β, and iNOS, a plausible hypothesis is the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Signaling Pathway for Roquinimex Action

Experimental Workflow for Assessing Cytokine Inhibition

Experimental Workflow for Nitric Oxide Measurement

Discussion and Future Directions

The available evidence indicates that Roquinimex exerts significant immunomodulatory effects on macrophages, primarily by suppressing the production of pro-inflammatory mediators such as TNF-α, IL-1β, and nitric oxide. This inhibitory action on key inflammatory pathways suggests its potential as a therapeutic agent in inflammatory and autoimmune conditions where macrophage-driven inflammation plays a pathogenic role.

However, the precise molecular targets and signaling pathways affected by Roquinimex in macrophages remain to be fully elucidated. Future research should focus on:

-

Quantitative Dose-Response Studies: Establishing precise IC50 and EC50 values for Roquinimex's effects on macrophage functions is crucial for understanding its potency and for preclinical development.

-

Signaling Pathway Analysis: In-depth studies using techniques such as Western blotting, reporter assays, and transcriptomics are needed to identify the specific components of the NF-κB, MAPK, and other relevant signaling pathways that are modulated by Roquinimex.

-

Phagocytosis and Cytotoxicity Assays: The effect of Roquinimex on macrophage phagocytic and cytotoxic capabilities needs to be quantitatively assessed to provide a more complete picture of its immunomodulatory profile.

-

In Vivo Studies: Further in vivo studies are required to correlate the in vitro effects on macrophages with the overall therapeutic efficacy and to understand the impact of Roquinimex on macrophage populations in different disease models.

By addressing these knowledge gaps, a more comprehensive understanding of Roquinimex's interaction with macrophages can be achieved, paving the way for its potential clinical application in a range of immune-mediated diseases.

References

Preclinical Profile of Roquinimex in Animal Models of Multiple Sclerosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roquinimex, also known as Linomide (LS-2616), is a quinoline-3-carboxamide derivative that demonstrated significant immunomodulatory properties in preclinical studies. It was one of the early orally administered agents investigated for the treatment of multiple sclerosis (MS) and other autoimmune diseases. Its development, however, was halted due to unforeseen serious side effects in clinical trials. Despite this, the preclinical data generated for Roquinimex provided a valuable foundation for the development of its successor, Laquinimod, and continues to offer insights into the immunomodulation of neuroinflammatory diseases. This technical guide provides an in-depth overview of the preclinical studies of Roquinimex in experimental autoimmune encephalomyelitis (EAE), the most widely used animal model for MS.

Mechanism of Action

The precise molecular mechanism of Roquinimex has not been fully elucidated, but preclinical evidence points to its role as a broad-spectrum immunomodulator rather than a conventional immunosuppressant. Its primary effects are centered on altering the balance between pro-inflammatory and anti-inflammatory responses. In vitro and in vivo studies have shown that Roquinimex influences the function of key immune cells, including T cells, B cells, and macrophages.[1]

A significant aspect of Roquinimex's activity is its impact on cytokine profiles. Studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2] Concurrently, it has been shown to upregulate the expression of anti-inflammatory and regulatory cytokines, including Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).[2][3] This cytokine shift is believed to be a key contributor to its therapeutic effects in EAE.[2] Furthermore, Roquinimex has been reported to enhance the activity of natural killer (NK) cells.[4]

dot

Caption: Roquinimex's immunomodulatory mechanism of action.

Preclinical Efficacy in EAE Models

Roquinimex has demonstrated significant efficacy in various EAE models, including chronic-relapsing and progressive forms of the disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Roquinimex in EAE models.

Table 1: Efficacy of Roquinimex in Chronic-Relapsing EAE in SJL/J Mice

| Treatment Group | Dose | Administration Route | Disease Incidence | Clinical Outcome | Reference |

| Roquinimex | 80 mg/kg/day | In drinking water | 0/17 | No clinical or histopathological signs of EAE | [4] |

| Control | - | - | 19/20 | Severe paralysis and extensive demyelination | [4] |

Table 2: Effects of Roquinimex on Disease Course in Progressive-Relapsing EAE in DA Rats

| Treatment | Effect on Disease Onset | Effect on Disease Severity | Effect on Relapses | Reference |

| Roquinimex (dose-dependent) | Delayed | Reduced | Reduced | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this whitepaper.

Chronic-Relapsing EAE Induction in SJL/J Mice

-

Animals: Female SJL/J mice, 6-8 weeks old.

-

Induction: Mice are immunized with a homogenate of spinal cord from healthy donors.

-

Treatment: Roquinimex is administered in the drinking water at a concentration calculated to provide a daily dose of 80 mg/kg. Treatment is initiated 7 days after disease induction.

-